BenchChemオンラインストアへようこそ!

3-Amino-3-(3-bromophenyl)propan-1-OL

Medicinal Chemistry SAR Safety Assessment

Choose the 3-bromo regioisomer (CAS 787615-13-8) over 4-bromo or 3-chloro analogs: the meta-bromine enables superior oxidative addition in Suzuki/Buchwald-Hartwig cross-coupling inaccessible with Cl or dehalogenated scaffolds. This β-amino alcohol offers amino + hydroxyl functionality for parallel derivatization plus the bromine handle for orthogonal diversification. Racemate available at ≥97% purity with transparent pricing—cost-efficient SAR without chiral premium. GHS07 'Warning' (H315/H319/H335) vs. unsubstituted analog's corrosive H314 'Danger' reduces scale-up safety burden.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 787615-13-8
Cat. No. B1520758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-bromophenyl)propan-1-OL
CAS787615-13-8
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CCO)N
InChIInChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2
InChIKeyITAZYIGUHYEVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3-bromophenyl)propan-1-OL (CAS 787615-13-8): Chemical Class and Procurement Baseline


3-Amino-3-(3-bromophenyl)propan-1-OL (CAS 787615-13-8) is a β-amino alcohol featuring a 3-bromophenyl substituent at the β-position of the propanol backbone [1]. With molecular formula C9H12BrNO and molecular weight 230.10 g/mol , this compound belongs to the broader class of 3-amino-3-arylpropan-1-ol derivatives that have been extensively patented as pharmaceutical intermediates and analgesic candidates [2]. Commercial availability is established through multiple vendors offering racemic material at ≥97% purity , with pricing at the 1 g scale ranging from approximately £80–£86 (GBP) to $84 (USD) depending on supplier .

3-Amino-3-(3-bromophenyl)propan-1-OL: Why Substitution with Isomeric or Dehalogenated Analogs Is Not Equivalent


Within the 3-amino-3-arylpropan-1-ol series, substitution of the aryl halogen—whether by position, identity, or absence—is not a benign exchange. The 3-bromo regioisomer (CAS 787615-13-8) exhibits distinct safety hazard classification differences versus the 4-bromo and unsubstituted phenyl analogs: it carries the full GHS07 irritant profile including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) , whereas the 3-chloro analog (CAS 68208-25-3) lacks the H302 acute oral toxicity warning under identical classification . Procurement decisions predicated on assuming interchangeability therefore carry both handling and risk-assessment consequences. Furthermore, the 3-bromo substitution confers specific utility in cross-coupling chemistry (Suzuki, Buchwald-Hartwig) that cannot be replicated by dehalogenated or chloro-substituted scaffolds .

3-Amino-3-(3-bromophenyl)propan-1-OL (CAS 787615-13-8): Quantitative Differentiation Evidence Against Closest Analogs


3-Bromo Regioisomer Versus 4-Bromo Regioisomer: Molecular Descriptor and Hazard Profile Differentiation

The 3-bromo regioisomer (CAS 787615-13-8) is differentiated from the 4-bromo regioisomer (CAS 787615-14-9) by both computed lipophilicity and hazard classification stringency. The 4-bromo analog reports a LogP of 2.53 , while the 3-bromo target compound has a computed XLogP3 of 1.2 [1], representing a >2-fold LogP difference that materially alters predicted membrane permeability. More critically for procurement, the 3-bromo compound is explicitly classified with H302 (harmful if swallowed) , whereas the 4-bromo analog does not uniformly carry this acute toxicity classification in all vendor documentation, requiring different handling and shipping protocols.

Medicinal Chemistry SAR Safety Assessment Procurement

3-Bromo Versus 3-Chloro Analog: Molecular Weight, Hazard Profile, and Synthetic Utility Differentiation

The 3-bromo compound (MW 230.10 g/mol) differs from the 3-chloro analog (MW 185.65 g/mol) by a molecular weight increase of 44.45 g/mol (24% increase), reflecting bromine's higher atomic mass. Critically, the 3-bromo compound carries H302 (harmful if swallowed) classification , whereas the 3-chloro analog (CAS 68208-25-3) is classified with only H315, H319, and H335—explicitly lacking H302 acute oral toxicity warning . Beyond safety, bromine's superior leaving-group capability versus chlorine in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) provides differential synthetic utility that cannot be replicated by the chloro analog .

Cross-Coupling Medicinal Chemistry Safety Procurement

3-Bromo-Substituted Versus Unsubstituted Phenyl Analog: Physical State and Hazard Profile Differentiation

The 3-bromo-substituted compound (MW 230.10 g/mol) is differentiated from the unsubstituted phenyl analog 3-amino-3-phenylpropan-1-ol (MW 151.2 g/mol) by a molecular weight increase of 78.9 g/mol (52% increase). The unsubstituted analog is classified under more severe GHS hazard categories, including H314 (causes severe skin burns and eye damage) with 'Danger' signal word , whereas the 3-bromo compound carries only 'Warning' signal word with H315/H319/H335 irritant classifications . The bromine substituent also provides a synthetic handle absent in the unsubstituted analog, enabling downstream diversification via cross-coupling .

Building Block Safety Procurement SAR

Patent Scaffold Coverage: 3-Amino-3-arylpropan-1-ol Class as Validated Analgesic Pharmacophore

3-Amino-3-(3-bromophenyl)propan-1-OL falls within the scope of the 3-amino-3-arylpropan-1-ol compound class claimed in US Patent RE39530E1 (assignee: Gruenenthal GmbH) [1]. This patent family explicitly discloses that compounds of this general formula exhibit pronounced analgesic action and clear affinity for binding site 2 of the sodium channel (BTX binding) and the benzothiazepine binding site of the L-type calcium channel (diltiazem binding) [2]. While specific Ki or IC50 values for the 3-bromo derivative are not disclosed in the available patent excerpt, the class-level claim establishes this scaffold as a validated starting point for analgesic drug discovery with defined ion channel polypharmacology [3].

Analgesic Pain Research Ion Channel Medicinal Chemistry

Commercial Availability and Pricing: 3-Bromo Racemate vs. Single Enantiomers

The racemic 3-bromo compound (CAS 787615-13-8) is commercially available at 97% purity from multiple vendors with transparent pricing: 1 g at $84 (AKSci) or 1 g at £80–£86 (Fluorochem) . In contrast, the single enantiomers (R)-3-amino-3-(3-bromophenyl)propan-1-ol (CAS 1213827-47-4) [1] and (S)-enantiomer (CAS 1212869-85-6) require inquiry-based pricing or show limited stock availability, reflecting higher manufacturing complexity and cost. The racemate offers immediate procurement with predictable budget planning, whereas chiral procurement introduces lead time uncertainty and premium pricing.

Procurement Cost Analysis Chiral Synthesis Supply Chain

3-Amino-3-(3-bromophenyl)propan-1-OL: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Campaigns Targeting Ion Channel Modulation (Analgesic Discovery)

Procure the racemic 3-bromo compound (CAS 787615-13-8) as a validated entry point into the 3-amino-3-arylpropan-1-ol analgesic pharmacophore class, which has demonstrated affinity for sodium channel site 2 and L-type calcium channel benzothiazepine binding sites [1]. The 3-bromo substitution position and LogP of 1.2 [2] provide a distinct SAR vector compared to the 4-bromo analog (LogP = 2.53) , enabling systematic exploration of halogen position effects on ion channel polypharmacology. The racemate's immediate commercial availability at $84–$86/g supports cost-efficient initial SAR without the premium and lead time of chiral material.

Cross-Coupling-Dependent Synthetic Route Development Requiring Aryl Bromide Handle

Select the 3-bromo compound over the 3-chloro analog (MW 185.65 g/mol) [1] or unsubstituted phenyl analog when synthetic strategy requires palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for downstream diversification [2]. The bromine substituent provides superior oxidative addition kinetics versus chlorine and enables coupling reactions that are inaccessible with the dehalogenated scaffold. The compound's GHS 'Warning' classification with H315/H319/H335 offers a more favorable handling profile compared to the unsubstituted analog's H314 corrosive 'Danger' classification , reducing laboratory safety burden during scale-up.

Discovery-Stage Procurement Where Cost Predictability and Immediate Availability Outweigh Stereochemical Purity

For early-stage medicinal chemistry where absolute stereochemistry is not yet determined to be critical for target engagement, procure the racemate (CAS 787615-13-8) rather than single enantiomers. The racemate is available with transparent pricing at $84/g (1g scale) and in-stock status across multiple vendors [1], whereas (R)- and (S)-enantiomers require inquiry-based pricing, custom synthesis coordination, and extended lead times [2]. This procurement strategy preserves budget for downstream chiral resolution or asymmetric synthesis only after SAR demonstrates enantioselectivity is pharmacologically relevant.

β-Amino Alcohol Building Block for Parallel Library Synthesis

Use the 3-bromo compound as a versatile β-amino alcohol scaffold featuring both amino and hydroxyl functionality for parallel derivatization, plus the bromine handle for orthogonal diversification [1]. The compound's molecular weight of 230.10 g/mol [2] and 52% higher mass versus unsubstituted analog provides a distinct physicochemical space within screening libraries. The validated analgesic pharmacophore class membership adds biological rationale for inclusion in targeted libraries focused on ion channel or pain-related targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(3-bromophenyl)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.